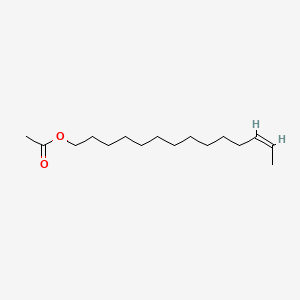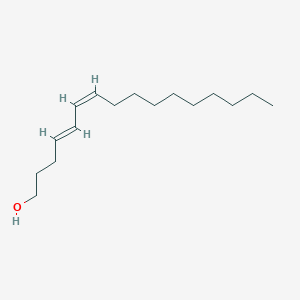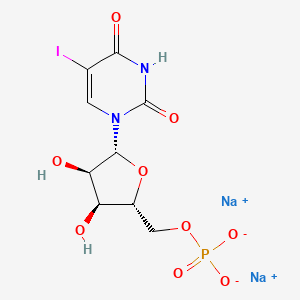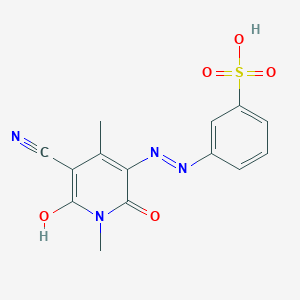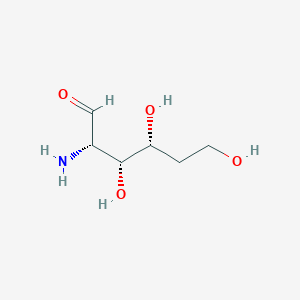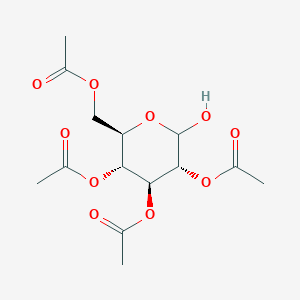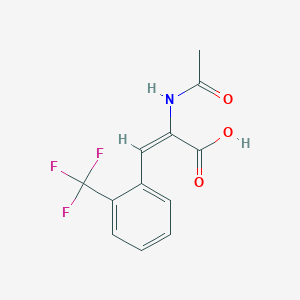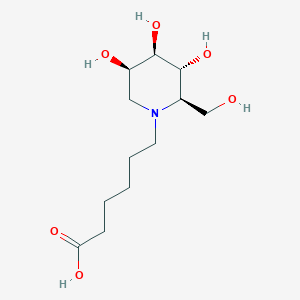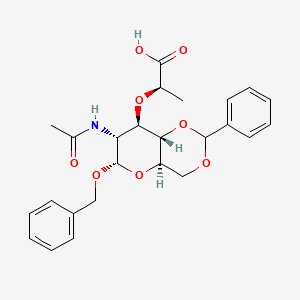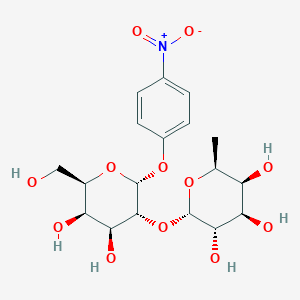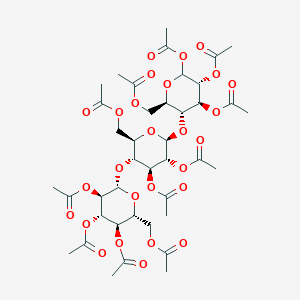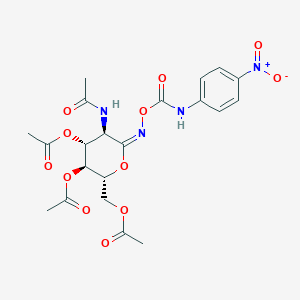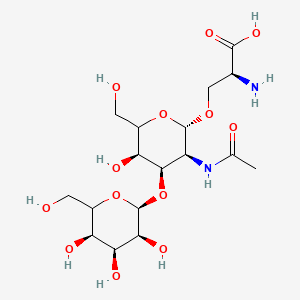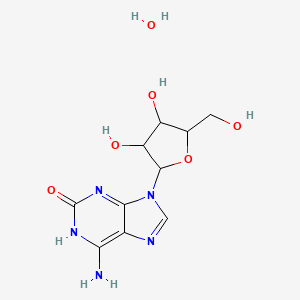
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is a water-soluble compound known for its role as a cross-linker in various biochemical applications. This compound is characterized by its ability to form stable linkages between molecules, making it valuable in fields such as biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate typically involves the reaction of methanesulfonothioic acid with 3,6,9,12-tetraoxatetradecane-1,14-diol. The reaction is carried out under anhydrous conditions using solvents such as dichloromethane or dimethyl sulfoxide (DMSO). The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linker in the synthesis of polymers and other macromolecules.
Biology: Employed in the study of protein-protein interactions and the stabilization of protein complexes.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate involves the formation of covalent bonds between molecules. This cross-linking ability is due to the presence of reactive methanethiosulfonate groups, which can form stable linkages with thiol groups on proteins and other biomolecules. This property is exploited in various biochemical assays and applications .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: Another cross-linker with similar properties but different reactivity.
Methanesulfonothioic acid derivatives: Compounds with similar functional groups but varying chain lengths and reactivity.
Uniqueness
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate is unique due to its specific chain length and the presence of multiple ether linkages, which provide flexibility and solubility in aqueous environments. This makes it particularly useful in biological applications where water solubility is crucial .
Properties
CAS No. |
212262-08-3 |
|---|---|
Molecular Formula |
C₁₂H₂₆O₈S₄ |
Molecular Weight |
426.59 |
Synonyms |
Methanesulfonothioic Acid S,S’-3,6,9,12-Tetraoxatetradecane-1,14-diyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


